1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)cyclopentanecarboxamide
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Overview
Description
1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of chromenyl derivatives This compound is characterized by the presence of a chromen-6-yl moiety attached to a cyclopentanecarboxamide group, with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-6-yl Intermediate: This step involves the cyclization of suitable precursors to form the chromen-6-yl core.
Attachment of the Cyclopentanecarboxamide Group: The chromen-6-yl intermediate is then reacted with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to form the desired amide bond.
Introduction of the 4-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydrochromenyl compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The chromen-6-yl moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxo)acetic acid
- 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid
- 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid
Uniqueness
1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)cyclopentanecarboxamide stands out due to its unique combination of a chromen-6-yl moiety with a cyclopentanecarboxamide group and a 4-methylphenyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H21NO3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(2-oxochromen-6-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H21NO3/c1-15-4-7-17(8-5-15)22(12-2-3-13-22)21(25)23-18-9-10-19-16(14-18)6-11-20(24)26-19/h4-11,14H,2-3,12-13H2,1H3,(H,23,25) |
InChI Key |
WGNDXWIXBUOLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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